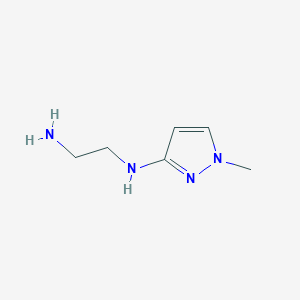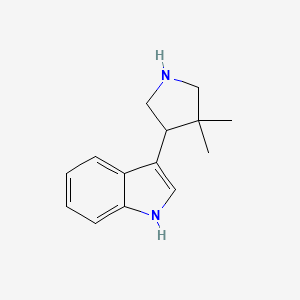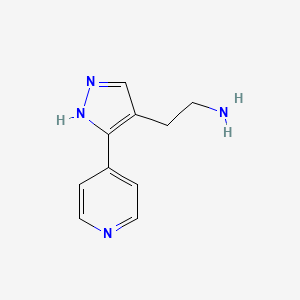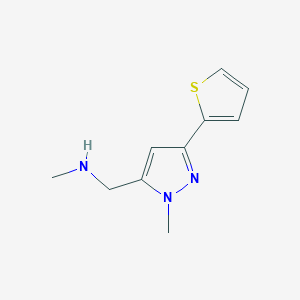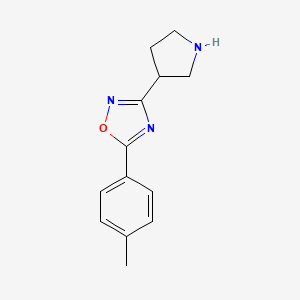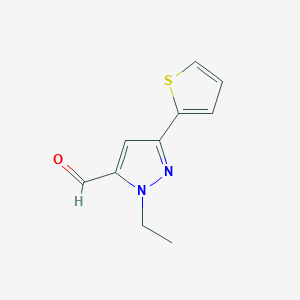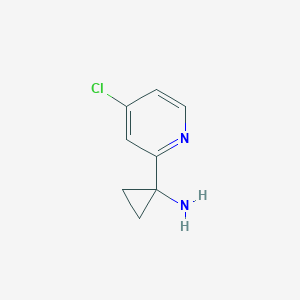
1-(4-Chloropyridin-2-YL)cyclopropanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Chloropyridin-2-YL)cyclopropanamine” is 168.62 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, “1-(4-Chloropyridin-2-YL)cyclopropanamine” serves as a versatile building block. Its structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. The compound’s ability to form stable bonds with proteins and enzymes makes it valuable for creating inhibitors that can modulate biological pathways, which is crucial in the treatment of diseases .
Drug Discovery
During the drug discovery process, this compound can be utilized to synthesize libraries of novel molecules. Its core structure can be modified to enhance interaction with specific drug targets, improving efficacy and selectivity. It’s particularly useful in fragment-based drug design, where it can be incorporated into larger, more complex molecules that exhibit desired pharmacological properties .
Agrochemistry
In agrochemistry, “1-(4-Chloropyridin-2-YL)cyclopropanamine” may be used to create compounds that protect crops from pests and diseases. Its chemical properties allow it to be a part of formulations that can act as pesticides or herbicides, contributing to increased agricultural productivity and food security .
Coordination Chemistry
This compound can play a role in coordination chemistry by acting as a ligand that forms complexes with metal ions. These complexes can be studied for their unique properties and potential applications in catalysis, material science, and environmental remediation .
Organometallic Chemistry
“1-(4-Chloropyridin-2-YL)cyclopropanamine” can be used to synthesize organometallic compounds, which are crucial in catalysis and the development of new materials. Its ability to bind with metals can lead to the creation of catalysts that facilitate important chemical reactions, including those used in industrial processes .
Optical and Electronic Materials
The electronic properties of “1-(4-Chloropyridin-2-YL)cyclopropanamine” make it a candidate for use in the development of optical and electronic materials. Its molecular structure can influence the absorption and emission of light, which is key in creating advanced materials for photovoltaics, LEDs, and other technologies .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-4-11-7(5-6)8(10)2-3-8/h1,4-5H,2-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFRKZNUNCLZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276777 | |
| Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloropyridin-2-YL)cyclopropan-1-amine | |
CAS RN |
1060808-97-0 | |
| Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060808-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



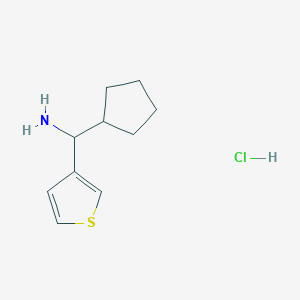
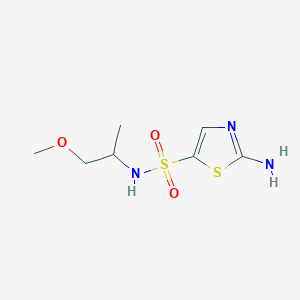


![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)
